Product packaging for Tienilic Acid(Cat. No.:CAS No. 40180-04-9)

Tienilic Acid

Cat. No.: B017837
CAS No.: 40180-04-9
M. Wt: 331.2 g/mol
InChI Key: AGHANLSBXUWXTB-UHFFFAOYSA-N
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Description

Oxidation of the Thiophene Ring System

Tienilic acid undergoes significant metabolic transformation in the liver, with the thiophene ring serving as the principal site of oxidative metabolism. The major metabolic pathway involves the regioselective hydroxylation of the thiophene ring, forming 5-hydroxythis compound (5-OHTA). This metabolite represents the first documented example of metabolic hydroxylation of a thiophene ring and has been identified as the major urinary metabolite in both humans and rats, accounting for up to 50% of the administered dose.

The formation of 5-OHTA occurs through cytochrome P450-dependent monooxygenases, requiring intact microsomes, NADPH, and oxygen. This reaction is inhibited by P450 inhibitors such as metyrapone and SKF 525A, confirming its dependency on cytochrome P450 enzymes. The regioselectivity of the hydroxylation is remarkably specific, as isomeric metabolites such as 3- and 4-hydroxy-tienilic acids have not been detected in either human or rat urine despite being synthesized for comparison.

A unique characteristic of 5-OHTA is its existence in equilibrium with its thiolactone tautomer, a property that affects its chemical behavior and detection methods.

Table 1: Key Characteristics of this compound Oxidation

Property               | Details
----------------------|-------------------------------------------------------
Major metabolite      | 5-hydroxythis compound (5-OHTA)
Enzymes involved      | Cytochrome P450-dependent monooxygenases (primarily CYP2C9)
Cofactors required    | NADPH, O₂
Inhibitors           | Metyrapone, SKF 525A
Metabolic yield       | Up to 50% of administered dose in humans and rats
Tautomerization      | Exists in equilibrium with thiolactone form
Detection challenges  | Reacts with diazomethane during analysis

Formation of Electrophilic Metabolites (Sulfoxide/Epoxide)

The metabolism of this compound leads to the formation of reactive electrophilic intermediates through two competitive pathways: S-oxidation and epoxidation of the thiophene ring. Both pathways result in highly reactive species capable of covalent binding to cellular proteins.

The thiophene S-oxide pathway involves oxidation of the sulfur atom in the thiophene ring. Through a combination of drug metabolism and chemical synthetic studies, researchers have established that thiophene S-oxides are indeed produced metabolically and demonstrate considerable reactivity toward nucleophiles, particularly thiol nucleophiles. This metabolic pathway was first suggested based on observations with this compound's isomer (TAI).

The alternative pathway involves epoxidation of the thiophene ring, forming an arene oxide intermediate. Density functional theory studies have compared the energetics of both pathways, with calculations showing that the energy barrier for S-oxidation is approximately 14.75 kcal/mol, while epoxidation requires 13.23 kcal/mol on the doublet potential energy surface of Compound I (iron(IV)-oxo-heme porphine system). The formation of epoxide metabolites was found to be highly exothermic (-23.24 kcal/mol) compared to S-oxidation (-8.08 kcal/mol), making epoxidation both thermodynamically and kinetically more favorable.

Recent research has provided stronger evidence for the arene oxide pathway in the formation of 5-OHTA. Intrinsic reaction coordinate calculations showed that the previously proposed 1,5-oxygen migration mechanism from an S-oxide intermediate is energetically unfavorable and does not yield the 5-OH product. Instead, the formation of 5-OHTA likely occurs through an arene oxide intermediate that undergoes an NIH-shift rearrangement, a mechanism consistent with the incorporation of ¹⁸O from ¹⁸O₂ into the hydroxythiophene/thiolactone metabolites.

Table 2: Comparison of Oxidation Pathways for this compound

Parameter                           | S-oxidation Pathway        | Epoxidation Pathway
-----------------------------------|---------------------------|-------------------------
Energy barrier                      | 14.75 kcal/mol            | 13.23 kcal/mol
Reaction energy                    | -8.08 kcal/mol            | -23.24 kcal/mol
Thermodynamic favorability         | Less favorable            | More favorable
Kinetic favorability               | Less favorable            | More favorable
Evidence from ¹⁸O labeling         | Limited                   | Supports this pathway
Proposed mechanism                 | Direct S-oxidation        | Arene oxide formation with NIH-shift

Covalent Binding to Cellular Proteins and Enzymes

The reactive metabolites of this compound form covalent adducts with liver proteins, a process implicated in its hepatotoxicity. During the in vitro metabolism of TA, reactive electrophilic intermediates bind irreversibly to microsomal proteins. This covalent binding depends on cytochrome P450-dependent monooxygenases and can be almost completely inhibited by sulfur-containing nucleophiles such as glutathione, cysteine, or cysteamine.

Identification of specific protein targets has provided insights into the mechanisms of this compound toxicity. A study using [¹⁴C]-labeled this compound in human hepatocytes identified 14 definite and 29 potential protein targets. Notably, all radioactive spots corresponded to proteins of low abundance, while many highly abundant proteins showed no radioactivity, suggesting selectivity in the binding process.

The pattern of protein adduction by this compound is highly specific, focused primarily on cytochrome P450 2C9, which is the main enzyme responsible for its hepatic activation in humans. This specificity contrasts sharply with the binding pattern of this compound isomer (TAI), which shows nonspecific alkylation targeting many proteins.

One significant protein target is cytochrome P450 2C11 in rats (ortholog of human 2C9), which was identified as the main microsomal or plasma membrane protein alkylated by this compound. Site-directed mutagenesis studies have suggested that the OH group of Ser 365 in CYP2C9 could be the nucleophile forming a covalent bond with the electrophilic metabolite of TA during the mechanism-based inactivation process.

Table 3: Covalent Binding Characteristics of this compound and Its Isomer

Property                          | this compound (TA)         | this compound Isomer (TAI)
----------------------------------|---------------------------|----------------------------
Specificity of binding            | Highly specific            | Nonspecific
Primary protein target           | CYP2C9 (humans)           | Multiple proteins
                                 | CYP2C11 (rats)            |
Binding ratio (covalent:metabolite)| 0.5                       | 4
Relative binding level           | Lower                     | ~5-fold higher
Glutathione protection          | Complete inhibition        | Complete inhibition
Proposed nucleophilic site      | Ser 365 in CYP2C9         | Not specifically identified

Role of Cytochrome P450 2C9 in Metabolic Activation

Cytochrome P450 2C9 plays a central role in the metabolism and toxicity of this compound. This enzyme is the primary catalyst for the 5-hydroxylation of TA, with significantly higher efficiency compared to other CYP2C isoforms. Kinetic studies have shown that CYP 2C9 has a much lower Km (5 ± 1 μM) for this compound hydroxylation compared to CYP 2C18 (150 ± 15 μM) and CYP 2C8 (145 ± 15 μM). The catalytic efficiency (kcat/Km) of CYP 2C9 for this reaction is 30-fold higher than CYP 2C18 and 300-fold higher than CYP 2C8.

This compound acts as a mechanism-based inhibitor (suicide substrate) for CYP2C9, resulting in the inactivation of the enzyme during metabolism. This inactivation occurs through covalent binding of reactive metabolites to the enzyme protein, with a significantly higher level of binding compared to other CYP2C isoforms. The mechanism-based inactivation was observed with CYP 2C9 but was not detectable with CYP 2C18 and CYP 2C8.

The structural basis for the selectivity of CYP2C9 toward this compound has been investigated through site-directed mutagenesis studies. These studies have identified key amino acid residues involved in substrate recognition and metabolism. The S365A mutant exhibited similar kinetic characteristics for the 5-hydroxylation of TA but did not undergo any detectable mechanism-based inactivation, suggesting that the OH group of Ser 365 could be the nucleophile forming a covalent bond with the electrophilic metabolite. Additionally, Phe 476 was found to play a crucial role in substrate recognition and hydroxylation by CYP2C9.

In silico modeling of P450 2C9 active site ligand interactions has revealed significant differences in the orientations of this compound and its isomer (TAI) in the active site. These differences correlate well with experimental results showing that TA is oxidized only to a ring carbon hydroxylated product, whereas TAI forms both ring carbon hydroxylated products and an S-oxide.

Table 4: Kinetic Parameters of this compound Metabolism by CYP2C Isoforms

Parameter           | CYP 2C9        | CYP 2C18       | CYP 2C8        | CYP 2C19
--------------------|---------------|---------------|---------------|----------------
Km (μM)             | 5 ± 1         | 150 ± 15      | 145 ± 15      | Not active
kcat (min⁻¹)        | 1.7 ± 0.2     | 1.8 ± 0.2     | 0.2 ± 0.1     | Not active
kcat/Km (relative)  | 30            | 1             | 0.1           | 0
Covalent binding    | High          | Low           | Low           | Not detected
Inactivation       | Yes           | Not detectable | Not detectable | Not detected

Species-Specific Metabolic Differences (Human vs. Rat)

Significant differences exist in the metabolism of this compound across species, which may contribute to variations in toxicity profiles. The major metabolite, 5-hydroxy-tienilic acid, has been identified in both human and rat urine but is notably absent in dog urine. This species-specific metabolism correlates with the expression and activity of specific cytochrome P450 enzymes.

In humans, CYP2C9 is the primary enzyme responsible for this compound metabolism, while in rats, the orthologous enzyme CYP2C11 performs this function. Both enzymes can be alkylated by this compound metabolites, but there are differences in the immune recognition of these adducts. Patients with this compound hepatitis exhibit autoantibodies that recognize unalkylated cytochrome P450 2C9 in humans but recognize 2C11 in rats.

The protein targets of this compound metabolites also show species differences. A comparative study identified 14 definite protein targets in human hepatocytes, but only one of these (fumarylacetoacetase) matched the previously reported targets in rat liver. Possible explanations for these differences include statistical variation due to the small number of targets identified relative to the total proteins present, true species differences in metabolism or target selectivity, and methodological differences in the detection of adducted proteins.

The toxicity profile of this compound and its isomer (TAI) also differs between species. TAI has been reported to be an intrinsic hepatotoxin in rats, whereas TA causes immune-mediated hepatitis in humans. These differences may be related to the distinct patterns of protein adduction: TA selectively binds to CYP2C9 in humans, potentially triggering an autoimmune response, while TAI shows nonspecific alkylation of multiple proteins in rats, possibly leading to direct hepatotoxicity.

Table 5: Species-Specific Differences in this compound Metabolism and Toxicity

Parameter                     | Humans                   | Rats                    | Dogs
------------------------------|--------------------------|-------------------------|------------------
Major metabolic enzyme        | CYP2C9                  | CYP2C11                | Not well characterized
Major urinary metabolite      | 5-hydroxy-tienilic acid | 5-hydroxy-tienilic acid | Not detected
Protein targets identified    | 14 definite targets     | Different set of targets| Not well studied
Autoantibody recognition      | Against CYP2C9         | Against CYP2C11        | Not reported
Type of hepatotoxicity       | Immune-mediated hepatitis| Less immune component  | Not reported
Primary toxic metabolite     | Arene oxide intermediate | Similar pathway proposed| Not well studied
In vivo evidence of metabolites| GSH conjugates identified| GSH-TA adduct in bile  | Not reported

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2O4S B017837 Tienilic Acid CAS No. 40180-04-9

Properties

IUPAC Name

2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid
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InChI

InChI=1S/C13H8Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHANLSBXUWXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4023670
Record name Ticrynafen
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Molecular Weight

331.2 g/mol
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CAS No.

40180-04-9
Record name Tienilic acid
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Preparation Methods

Reaction Mechanism and Catalytic Advances

The process involves reacting 2,3-dichloro-4-(2-thienylcarbonyl)-phenol with chloroacetic acid anhydride in the presence of an alkaline condensation agent (e.g., sodium carbonate) and a quaternary ammonium salt catalyst (e.g., Aliquat 336). The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl of chloroacetic acid anhydride, forming the intermediate [2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid anhydride (Formula III). Subsequent hydrolysis of this anhydride in situ yields this compound with minimal purification steps.

The addition of Aliquat 336, a phase-transfer catalyst, reduces reaction times from 24 hours to 2 hours while increasing yields from 66% to 95%. This acceleration arises from the catalyst’s ability to solubilize ionic species in organic solvents, facilitating interfacial reactions between the aqueous and organic phases.

Process Optimization and Solvent Selection

Optimal conditions for the anhydride method were determined through systematic solvent screening. Polar aprotic solvents such as dimethylsulfoxide (DMSO) and toluene proved most effective, with DMSO enhancing reagent solubility and toluene enabling facile extraction post-hydrolysis. Table 1 summarizes key experimental parameters and outcomes from patent examples:

Table 1: Comparative Yields Under Varied Synthesis Conditions

ExampleSolventCatalystReaction Time (h)Yield (%)
1TolueneNone1490
2TolueneAliquat 336295
3AcetoneNone2466

Data sourced from EP0029740A1.

Hydrolysis is performed by adding sodium hydroxide directly to the reaction mixture, followed by refluxing and extraction with hot toluene. This eliminates the need for intermediate anhydride isolation, reducing production costs and waste generation.

Comparative Analysis of Synthesis Methods

The anhydride method offers distinct advantages over historical approaches:

  • Yield Enhancement : Traditional methods capped yields at 60–68.7%, whereas the anhydride route achieves 90–95%.

  • Reagent Handling : Chloroacetic acid anhydride, a solid and odorless reagent, simplifies storage and handling compared to volatile ethyl esters.

  • Scalability : Single-vessel processing minimizes equipment requirements, making the method suitable for industrial-scale production.

However, the reliance on quaternary ammonium salts introduces additional purification steps to remove catalyst residues, which may complicate regulatory approvals for pharmaceutical-grade this compound.

Applications and Derivative Synthesis

Beyond its diuretic applications, this compound serves as a precursor for biochemical probes. A 2012 study demonstrated its conjugation to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) via carbodiimide-mediated coupling using EDC hydrochloride and HOBt. This derivative, used to study drug-protein adducts, underscores this compound’s versatility in metabolic research .

Chemical Reactions Analysis

Tienilic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include thiophene sulfoxide and alcohol derivatives .

Scientific Research Applications

Pharmacological Properties

Tienilic acid is primarily recognized for its diuretic and uricosuric effects. It was initially marketed for treating hypertension and gout, conditions often linked to elevated uric acid levels. The drug acts by promoting the excretion of uric acid through the kidneys, thereby lowering serum uric acid concentrations.

Clinical Applications

  • Hypertension Management
    • A study involving 17 subjects with gout demonstrated that this compound reduced blood uric acid levels by approximately 50%. Among these patients, those with hypertension showed improvements in diastolic blood pressure when treated with this compound .
  • Hyperuricaemia Treatment
    • This compound's ability to lower uric acid levels makes it a candidate for treating hyperuricaemia associated with gout. However, caution is advised due to potential side effects such as acute gout episodes and renal complications .

Case Study 1: Efficacy in Gout Patients

  • Objective: Evaluate the effectiveness of this compound in reducing uric acid levels.
  • Method: 17 patients with gout were administered this compound.
  • Results: A significant reduction in serum uric acid levels was observed, alongside improvements in diastolic blood pressure in hypertensive patients.
  • Conclusion: this compound may be beneficial for patients suffering from both hyperuricaemia and hypertension, but further studies are necessary to mitigate risks associated with renal damage .

Case Study 2: Hepatotoxicity Concerns

  • Objective: Investigate reports linking this compound to liver failure.
  • Findings: Post-marketing surveillance indicated cases of hepatitis following the use of this compound. The mechanism was hypothesized to involve covalent binding to CYP2C9, leading to enzyme dysfunction and subsequent liver injury .
  • Conclusion: Due to these severe side effects, this compound was withdrawn from the market in 1982.

Data Table: Summary of Clinical Findings

StudySample SizeConditionKey Findings
This compound for Gout17Gout & Hypertension50% reduction in uric acid; improved BPPotentially effective but requires caution
Hepatotoxicity InvestigationN/AHepatitisCases linked to CYP2C9 inhibitionSafety concerns led to market withdrawal

Mechanism of Action

Tienilic acid acts as a suicide substrate at the cytochrome P450 enzymes involved in drug metabolism. The metabolic reaction carried out by these enzymes converts this compound to a thiophene sulfoxide, which is highly electrophilic. This encourages a Michael reaction leading to alkylation of a thiol group in the enzyme’s active site. Loss of water from the thiophene sulfoxide restores the thiophene ring and results in this compound being covalently linked to the enzyme, thus inhibiting the enzyme irreversibly .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Comparisons

Tienilic Acid vs. (±)-Suprofen

Both this compound and (±)-suprofen are mechanism-based inhibitors of CYP2C9, but their inactivation kinetics and efficiency differ significantly:

Parameter This compound (±)-Suprofen
kinact/KI (ml/min/μmol) 9–10 (flurbiprofen/diclofenac) 1–3 (flurbiprofen/diclofenac)
Substrate Affinity (Ks) 2 μM 21 μM
Half-life (in vitro) 5 minutes 50 minutes
Kinetic Model Sigmoidal (S-shaped) for flurbiprofen/diclofenac; hyperbolic for warfarin Sigmoidal (S-shaped) for flurbiprofen/diclofenac
  • This compound exhibits 3–10× higher inactivation efficiency (kinact/KI) than (±)-suprofen, particularly for CYP2C9-mediated (S)-warfarin hydroxylation .
  • Structural studies reveal that this compound’s carboxyl group forms ionic interactions with positively charged residues in CYP2C9’s active site, enhancing binding affinity. Modifying this group (e.g., replacing it with an epoxide ring) abolishes inactivation .
This compound vs. Hydrochlorothiazide

A direct clinical comparison in hypertensive patients highlights key differences:

Parameter This compound Hydrochlorothiazide
Blood Pressure Reduction Equivalent efficacy Equivalent efficacy
Serum Uric Acid ↓ 50% (3.3 mg/dL) ↑ 28% (7.8 mg/dL)
Hypokalemia Mild (3.6 mmol/L) Moderate (3.5 mmol/L)
Calcium Excretion ↓↓ ↓↓
Adverse Reactions 28% (autoimmune hepatitis) 24% (metabolic imbalances)
  • This compound’s uricosuric effect contrasts sharply with hydrochlorothiazide’s hyperuricemic tendency, making it advantageous for gout patients .
  • Both drugs cause mild hypokalemia and metabolic alkalosis, but this compound’s association with autoimmune hepatitis is unique .

Structural Analogues and Regioisomers

This compound Isomer (TAI)

TAI ([2,3-dichloro-4-(thiophene-3-carbonyl)phenoxy]acetic acid) differs from this compound in the position of the thiophene carbonyl group.

This compound vs. Probenecid
Parameter This compound Probenecid
Uricosuric Effect Potent (↓ serum urate) Potent (↓ serum urate)
Diuretic Activity Yes No
Hepatotoxicity Yes (autoimmune) Rare
CYP2C9 Interaction Inactivator No significant effect
  • Probenecid, a pure uricosuric, lacks diuretic effects and CYP2C9 inactivation, making it safer but less versatile for hypertension management .

Mechanism-Based Inactivation Selectivity

This compound selectively inactivates CYP2C9 without affecting other P450 isoforms (e.g., CYP1A2, 2B6, 2D6, 3A4). This specificity contrasts with broad-spectrum inhibitors like cimetidine .

Biological Activity

Tienilic acid, also known as ticrynafen, is a uricosuric diuretic that was initially marketed for the treatment of hypertension and gout. Despite its therapeutic potential, it was withdrawn from the market shortly after its introduction due to reports of serious adverse effects, particularly hepatotoxicity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and the implications of its reactive metabolites.

This compound primarily functions as a diuretic through its uricosuric properties, promoting the excretion of uric acid in urine. It is metabolized in the liver, where it undergoes biotransformation mediated by cytochrome P450 enzymes. Notably, this compound acts as a suicide substrate for CYP2C9, leading to the formation of reactive metabolites that can covalently bind to cellular proteins. This binding is thought to be a precursor for its hepatotoxic effects .

Key Metabolic Pathways:

  • Epoxidation : this compound's metabolism involves the epoxidation of double bonds in polyunsaturated fatty acids, contributing to its biological activity .
  • Reactive Metabolites : The formation of reactive thiophene S-oxides has been implicated in its toxicity. These metabolites can interact with nucleophiles such as glutathione (GSH), leading to covalent modifications of proteins .

Toxicological Profile

The hepatotoxicity associated with this compound is characterized by an immunological component. Clinical observations have shown that patients exposed to this compound may develop auto-antibodies against liver microsomal proteins, particularly CYP2C9. This autoimmune response is significant in understanding the drug's adverse effects .

Case Studies and Clinical Findings

  • In a study examining patients with hepatitis linked to this compound use, anti-LKM2 antibodies were identified exclusively in those affected by the drug .
  • Further investigations into rat models revealed extensive binding of this compound metabolites to GSH, indicating a high degree of bioactivation and potential for cellular damage .

Table 1: Summary of Biological Activities and Toxicological Effects

Activity/Toxicity Description
Diuretic EffectPromotes uric acid excretion; used for hypertension treatment
HepatotoxicityInduces liver injury; linked to immune-mediated mechanisms
Reactive MetabolitesForms covalent adducts with proteins; implicated in toxicity
Autoimmune ResponseDevelopment of anti-LKM2 antibodies in affected patients

Table 2: Key Metabolites and Their Effects

Metabolite Formation Mechanism Biological Effect
Thiophene S-oxideCYP450-mediated oxidationCovalent binding to proteins; hepatotoxicity
Glutathione conjugatesConjugation with GSHDetoxification pathway; potential protein adduction

Research Findings

Recent studies have focused on identifying specific protein targets for this compound metabolites. A comprehensive investigation revealed 14 definite and 29 potential protein targets in human hepatocytes that are modified by these reactive metabolites. This research underscores the complexity of this compound's interactions within biological systems and highlights the importance of understanding these interactions for risk assessment .

Q & A

Q. What experimental methodologies are recommended for studying the mechanism-based inactivation of CYP2C9 by tienilic acid?

this compound acts as a suicide substrate for CYP2C9, forming a reactive metabolite that covalently binds and inactivates the enzyme. Key methodologies include:

  • Human Liver Microsomes (HLMs) : Incubate this compound with HLMs and NADPH to measure residual CYP2C9 activity via probe substrates like flurbiprofen. Kinetic parameters (Vmax, Km) should be analyzed using the Michaelis-Menten equation .
  • Protein and Substrate Titration : Vary this compound concentrations (e.g., 5–40 μM) and microsomal protein levels (0.1–0.5 mg/ml) to quantify inactivation efficiency. Lower protein concentrations (0.1 mg/ml) enhance sensitivity to inactivation .
  • Selectivity Assays : Use P450-specific probes (e.g., ethoxyresorufin for CYP1A2, dextromethorphan for CYP2D6) to confirm this compound’s specificity for CYP2C9 .

Q. How can researchers analyze clinical case reports of this compound-induced nephrotoxicity to distinguish immunological vs. metabolic mechanisms?

  • Histopathological Review : Renal biopsies showing acute interstitial nephritis without urate crystals suggest immune-mediated injury, as seen in a case where serum creatinine rose sharply post-tienilic acid administration .
  • Immunohistochemistry : Test for drug-protein adducts in renal tissue to identify covalent binding of this compound metabolites, indicative of metabolic activation .
  • Cohort Studies : Compare adverse event rates in patients co-administered this compound with CYP2C9 inhibitors (e.g., fluconazole) to assess metabolic vs. immune pathways .

Advanced Research Questions

*What in vitro strategies can mimic CYP2C9 genetic polymorphisms (e.g., CYP2C93/3) using this compound?

  • Titration-Based Modeling : Incubate pooled HLMs with 4 μM or 14 μM this compound to reduce CYP2C9 activity by ~43% (CYP2C91/3) or ~73% (CYP2C93/3), respectively. Validate via flurbiprofen hydroxylation kinetics (Vmax reduction, unchanged Km) .
  • Microsomal Washing : Post-incubation, centrifuge HLMs to remove unbound this compound, minimizing off-target effects on other enzymes (e.g., CYP2C8, CYP3A4) .

Q. How can high-resolution metabolomics improve the identification of this compound metabolites and isomers?

  • HILIC-IMS-MS : Hydrophilic interaction liquid chromatography coupled with ion mobility spectrometry-mass spectrometry increases feature detection (e.g., 6,711 vs. 3,007 features in urine) and resolves structural isomers .
  • Collision Cross-Section (CCS) Databases : Compare experimental CCS values with computational predictions to differentiate this compound isomers (e.g., thiophene vs. non-thiophene derivatives) .

Q. What computational tools are critical for characterizing reactive metabolites of this compound in hepatocytes?

  • Mass-MetaSite : Predicts metabolite structures using fragmentation patterns and retention time alignment. For example, it identified a reactive thiophene sulfoxide intermediate binding to hepatocyte proteins .
  • WebMetabase : Integrates ion mobility data to distinguish this compound isomers and quantify adduct formation in complex matrices .

Methodological Challenges and Solutions

Q. How should researchers address contradictions in CYP2C9 inactivation data across different HLM batches?

  • Normalization : Express activity loss as a percentage of control (no this compound) to account for inter-batch variability in baseline CYP2C9 activity .
  • Adjustment of this compound Concentrations : Pre-test each HLM batch to determine optimal inactivation doses, as protein content and donor genetics affect sensitivity .

Q. What validation steps ensure the reliability of in vitro models mimicking CYP2C9 polymorphisms?

  • Genotype Correlation : Compare this compound-treated HLMs with genotyped variants (e.g., CYP2C93/3 HLMs) using ANOVA for Vmax/Km consistency .
  • Enzyme Selectivity Confirmation : Verify no significant changes in non-CYP2C9 activities (e.g., CYP2C8-mediated amodiaquine metabolism) post-tienilic acid exposure .

Data Reporting Standards

Q. What metadata is essential for publishing reproducible CYP2C9 inactivation studies?

  • Microsomal Preparation : Include donor demographics, storage conditions, and protein quantification methods .
  • Kinetic Parameters : Report mean ± S.E. of curve fits and statistical tests (e.g., p-values for Vmax/Km differences) .
  • Negative Controls : Disclose results from incubations without NADPH or this compound to confirm inactivation is metabolism-dependent .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.